molecular formula C6H6F2O2 B2651945 2,2-Difluorospiro[2.2]pentane-5-carboxylic acid CAS No. 2361635-28-9

2,2-Difluorospiro[2.2]pentane-5-carboxylic acid

Cat. No.: B2651945
CAS No.: 2361635-28-9
M. Wt: 148.109
InChI Key: MMJXHXTZGUTWNW-UHFFFAOYSA-N
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Description

2,2-Difluorospiro[22]pentane-5-carboxylic acid is a fluorinated organic compound with the molecular formula C6H6F2O2 It is characterized by a spiro structure, where a cyclopropane ring is fused to a cyclobutane ring, with two fluorine atoms attached to the cyclopropane ring and a carboxylic acid group attached to the cyclobutane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluorospiro[2.2]pentane-5-carboxylic acid typically involves the following steps:

    Formation of the Spiro Compound: The initial step involves the formation of the spiro compound through a cyclization reaction. This can be achieved by reacting a suitable precursor, such as a difluorocyclopropane derivative, with a cyclobutane precursor under specific conditions.

    Introduction of the Carboxylic Acid Group: The carboxylic acid group is introduced through a carboxylation reaction. This can be done by treating the spiro compound with carbon dioxide in the presence of a base, such as sodium hydroxide, under high pressure and temperature.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluorospiro[2.2]pentane-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of substituted spiro compounds with various functional groups.

Scientific Research Applications

2,2-Difluorospiro[2.2]pentane-5-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings.

Mechanism of Action

The mechanism of action of 2,2-Difluorospiro[2.2]pentane-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound can enhance its binding affinity to target proteins and enzymes, leading to modulation of their activity. The spiro structure may also contribute to its unique biological properties by affecting its three-dimensional conformation and interactions with biomolecules.

Comparison with Similar Compounds

Similar Compounds

    2,2-Difluorocyclopropane-1-carboxylic acid: Similar in structure but lacks the spiro configuration.

    2,2-Difluorocyclobutane-1-carboxylic acid: Similar in structure but lacks the cyclopropane ring.

    2,2-Difluorospiro[2.2]pentane-1-carboxylic acid: Similar in structure but with the carboxylic acid group attached to a different position.

Uniqueness

2,2-Difluorospiro[2.2]pentane-5-carboxylic acid is unique due to its spiro structure, which imparts distinct chemical and biological properties. The presence of two fluorine atoms enhances its stability and reactivity, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2,2-difluorospiro[2.2]pentane-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F2O2/c7-6(8)2-5(6)1-3(5)4(9)10/h3H,1-2H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMJXHXTZGUTWNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C12CC2(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2361635-28-9
Record name 4,4-difluorospiro[2.2]pentane-1-carboxylic acid
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